ALR2 Inhibitory Potency Enhancement via N-3 Acetic Substitution
Insertion of an acetic chain on the N-3 position of the thiazolidinone scaffold elevates ALR2 inhibitory activity from low-micromolar (N-unsubstituted analogue) to submicromolar IC₅₀ values, matching the potency of the frontline drug epalrestat [1]. The methyl ester serves as a prodrug-like form of the active acetic acid metabolite.
| Evidence Dimension | ALR2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Submicromolar (similar to epalrestat) |
| Comparator Or Baseline | N-Unsubstituted 5-arylidene-2-thioxothiazolidin-4-one analogues: low-micromolar IC₅₀ |
| Quantified Difference | >10-fold improvement in potency |
| Conditions | In vitro ALR2 enzymatic assay (bovine lens); epalrestat used as reference standard |
Why This Matters
This potency shift is the structural determinant that makes the N-3 acetic acid methyl ester indispensable for achieving clinically relevant aldose reductase inhibition.
- [1] Maccari R, Ottanà R, Ciurleo R, et al. In vitro evaluation of 5-arylidene-2-thioxo-4-thiazolidinones active as aldose reductase inhibitors. Bioorg Med Chem Lett. 2011;21(1):200–204. View Source
